molecular formula C8H5BrN2O2 B1291568 6-Bromimidazo[1,2-a]pyridin-3-carbonsäure CAS No. 944896-42-8

6-Bromimidazo[1,2-a]pyridin-3-carbonsäure

Katalognummer: B1291568
CAS-Nummer: 944896-42-8
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: SDKJLYHPCBMDAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring system and a carboxylic acid group at the 3rd position. It is a valuable intermediate in organic synthesis and has significant applications in pharmaceutical chemistry .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid exhibit antibacterial properties against pathogens such as Staphylococcus aureus and have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations as low as 0.006μM\leq 0.006\,\mu M .
  • Anticancer Properties : The compound has been studied for its potential to inhibit Rab geranylgeranylation, which is crucial in cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against cervical carcinoma HeLa cells, with some derivatives showing IC50 values below 150μM150\,\mu M .

2. Organic Synthesis

  • Building Block for Complex Molecules : It serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further modifications through substitution reactions, facilitating the creation of diverse chemical entities used in pharmaceuticals and materials science.

3. Biological Research

  • Mechanistic Studies : The compound's interaction with biological targets has been extensively studied, revealing its role in inhibiting enzyme activity and disrupting cellular processes. This makes it a valuable tool for understanding disease mechanisms and developing therapeutic agents .
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)IC50 (HeLa Cells)
Compound 1Staphylococcus aureus<10μM<10\,\mu M<150μM<150\,\mu M
Compound 2Mycobacterium tuberculosis<0.006μM<0.006\,\mu MNot tested
Compound 3Rab Geranylgeranyl TransferaseNot applicable<150μM<150\,\mu M

Table 2: Synthetic Routes for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid

MethodKey ReagentsYield (%)Reaction Conditions
Method Aα-Bromoketones + 2-AminopyridinesHighTBHP in Ethyl Acetate
Method B2-Amino-5-bromopyridine + BromacetalModerateReflux for >24 hours

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of various imidazo[1,2-a]pyridine derivatives, researchers found that specific substitutions at the C6 position significantly enhanced cytotoxic effects against HeLa cells. The most potent compounds were subjected to further pharmacokinetic evaluation in vivo using murine models to assess their therapeutic potential against cervical cancer .

Case Study 2: Antimicrobial Screening
A set of synthesized imidazo[1,2-a]pyridine derivatives was screened against drug-resistant strains of Mycobacterium tuberculosis. Among these derivatives, several exhibited superior activity compared to existing clinical candidates, highlighting the potential of these compounds in developing new treatments for resistant infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the tandem cyclization and bromination reactions . The reaction conditions are mild and do not require the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: TBHP, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups depending on the reagents used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Biologische Aktivität

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is C8_{8}H6_{6}BrN3_{3}O2_{2}, with a molecular weight of approximately 244.06 g/mol. The compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a carboxylic acid functional group that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis. The compound's mechanism of action involves the inhibition of glutamine synthetase, an enzyme essential for bacterial survival. Studies have shown that it effectively reduces the viability of M. tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range (0.003 to 0.05 μM) .

Anticancer Activity

The compound also demonstrates promising anticancer activity. In vitro studies have assessed its effects on several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The cytotoxicity was evaluated using the PrestoBlue® viability assay, revealing half-maximal inhibitory concentrations (IC50_{50}) ranging from 75 to 150 μM for various derivatives . The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine structure can enhance antiproliferative activity significantly.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has shown anti-inflammatory effects. It was found to inhibit cyclooxygenase-2 (COX-2) activity with an IC50_{50} comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases while minimizing ulcerogenic effects.

The biological activity of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of glutamine synthetase in bacteria disrupts their metabolic processes.
  • Cell Cycle Disruption : In cancer cells, the compound may induce apoptosis through various pathways influenced by its structural components.
  • Anti-inflammatory Pathways : By inhibiting COX-2 and potentially other inflammatory mediators, the compound can reduce inflammation effectively.

Case Studies and Research Findings

Study Activity Cell Line/Organism IC50_{50}/MIC Findings
McKenna et al. (2020) AnticancerHeLa75 - 150 μMSignificant cytotoxicity observed.
Frontiers in Chemistry (2020) AntimicrobialM. tuberculosis0.003 - 0.05 μMEffective against multidrug-resistant strains.
MDPI Journal (2024) Anti-inflammatoryCOX-2 AssayComparable to celecoxibPotent COX-2 inhibition with minimal ulcerogenic effects.

Eigenschaften

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJLYHPCBMDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621814
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-42-8
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium hydroxide (0.427 g, 17.8 mmol) was added to a stirred suspension of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (2.40 g, 8.92 mmol) in 20 mL of a 4:1 mixture of THF/ethanol. The mixture was stirred under nitrogen for 3 days at ambient temperature. The pH of the mixture was adjusted to neutral (by the addition of aqueous mineral acid) inducing a heavy precipitation of off-white colored solids. The solids were isolated by filtration and dried under reduced pressure to give the desired product (2.0 g; 93%).
Quantity
0.427 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

A stirring solution of 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile [JMC 54(7). 2455-2466; 2011] (1.0 g), EtOH (10 mL) and aq. NaOH (1.0 g, 10 mL) was heated at 100° C. After 12 h, the reaction mixture was cooled and concentrated to dryness by rotary evaporator under reduced pressure. Subsequently, the crude solid was diluted with water, cooled in ice-bath and acidified with conc. HCl till pH 4 while stirring. The resulting suspension was suction filtered and the solid was dried overnight. Subsequently, the collected solid was further dried over P2O5 under high vacuum to obtain 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (0.91 g) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 13.27 (s, 1H), 9.36 (s, 1H), 8.24 (s, 1H), 7.77 (d, J=9.5 Hz, 1H), 7.67 (d, J=9.5, 1.7 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction mixture containing N′-(5-bromopyridin-2-yl)-N,N-dimethylformimidamide (6.5 g, 28.5 mmol), methyl 2-bromoacetate (5.6 g, 3.5 mL, 37.0 mmol) and NaHCO3 (4.1 g, 48.8 mmol) in i-PrOH (60 mL) was heated at 90° C. under nitrogen. The heating was stopped after 12 h and cooled the dense heterogeneous reaction mixture to room temperature. The reaction mixture was concentrated and diluted with water. The resultant slurry was collected by suction filtration and obtained methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (6.9 g) as a tan white solid upon drying. 1H NMR (300 MHz, DMSO-d6): δ 9.31 (d, J=1.8 Hz, 1H), 8.31 (s, 1H), 7.80 (d, J=9.5 Hz, 1H), 7.71 (dd, J=9.5, 1.6 Hz, 1H), 3.88 (s, 4H). Ester hydrolysis was done by stirring a solution of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (2.5 g), LiOH.H2O (1.2 g) in THF/MeOH/H2O (1/1/1, 75 mL) at room temperature. Reaction mixture was concentrated upon complete hydrolysis of ester to corresponding acid, diluted with water/ice and acidified with 2N. aq HCl until pH 6. The resulting solid was filtered, suction dried followed by drying under P2O5 under vacuum to obtain 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (2.2 g) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 13.27 (s, 1H), 9.36 (s, 1H), 8.24 (s, 1H), 7.77 (d, J=9.5 Hz, 1H), 7.67 (d, J=9.5, 1.7 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.